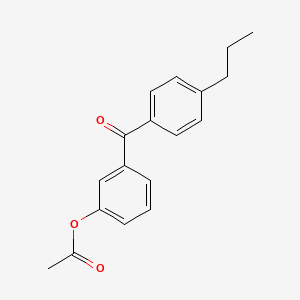

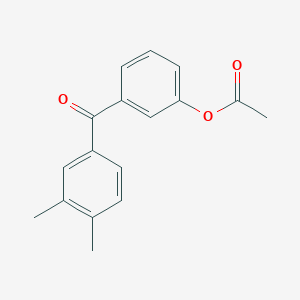

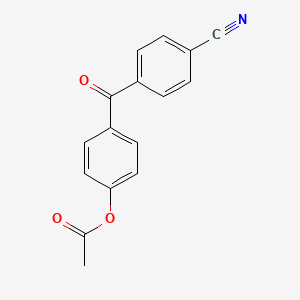

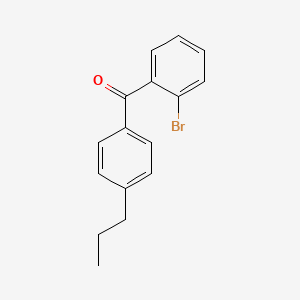

2-Bromo-4'-n-propylbenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-4’-n-propylbenzophenone, also known as BP-5, is an organic compound and a derivative of benzophenone. It participates in the manufacturing process of 1-acetamido-3-methyl-2-phenylimidazo .

Synthesis Analysis

The synthesis of 2-Bromo-4’-n-propylbenzophenone was achieved via a Friedel-Crafts acylation reaction involving 4-bromobenzoyl chloride, n-propylbenzene, and aluminum chloride .Molecular Structure Analysis

The molecular structure of 2-Bromo-4’-n-propylbenzophenone has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-4’-n-propylbenzophenone include a molecular weight of 303.19 g/mol. More detailed properties like hardness, topography, and hydrophilicity, which are known to be important parameters in the biological evaluation of materials, are not well-documented .Applications De Recherche Scientifique

Infrared Spectroscopy

2-Bromo-4’-n-propylbenzophenone: is utilized in infrared (IR) spectroscopy to study compound and solvent interactions. This technique is based on molecular vibrational transitions and is essential for identifying functional groups in organic and inorganic compounds. The compound’s IR spectral data can provide insights into its conformational analysis and solvent effects on carbonyl stretching vibrations .

Organic Synthesis

This compound serves as an intermediate in organic synthesis. It’s particularly significant in the α-bromination reaction of carbonyl compounds, which is a pivotal topic in organic chemistry. The α-brominated products derived from this reaction are crucial intermediates for the production of pharmaceuticals, pesticides, and other chemicals .

Pharmaceutical Chemistry

In pharmaceutical chemistry, 2-Bromo-4’-n-propylbenzophenone derivatives are employed to design compounds that increase the oxygen affinity of human hemoglobin and inhibit sickle erythrocytes. These derivatives have shown potential in creating treatments for conditions like sickle cell anemia .

Chemical Education

The compound is used in experimental teaching to engage junior undergraduates in chemical innovation experiments. It helps in reinforcing fundamental skills in chemistry experimentation among students and fosters innovation consciousness as well as practical aptitude .

Industrial Research

In industrial research, this compound is investigated for its applications in developing new materials and products. Its chemical structure and biological activity are studied to explore its use in various industries, including textiles, dyes, and cosmetics.

Propriétés

IUPAC Name |

(2-bromophenyl)-(4-propylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO/c1-2-5-12-8-10-13(11-9-12)16(18)14-6-3-4-7-15(14)17/h3-4,6-11H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZJWLLALPZMUJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641772 |

Source

|

| Record name | (2-Bromophenyl)(4-propylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4'-n-propylbenzophenone | |

CAS RN |

64358-16-3 |

Source

|

| Record name | (2-Bromophenyl)(4-propylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.